molecular formula C12H10BrNO3 B1413978 Ethyl 2-bromo-4-cyano-6-formylphenylacetate CAS No. 1806062-74-7

Ethyl 2-bromo-4-cyano-6-formylphenylacetate

Cat. No. B1413978
CAS RN: 1806062-74-7
M. Wt: 296.12 g/mol
InChI Key: YCDOGZMRDBTPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-4-cyano-6-formylphenylacetate (EBCFPA) is an organic compound that is commonly used in laboratory experiments for its diverse range of scientific applications. It has been used in a variety of studies, ranging from biochemistry and physiology to organic synthesis. It is a stable, non-toxic compound that is relatively easy to synthesize and manipulate in the laboratory.

Mechanism of Action

Ethyl 2-bromo-4-cyano-6-formylphenylacetate acts as an inhibitor of enzymes, such as cytochrome P450 and other enzymes involved in drug metabolism. It has also been shown to inhibit the activity of certain proteins, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, Ethyl 2-bromo-4-cyano-6-formylphenylacetate has been shown to interact with certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Ethyl 2-bromo-4-cyano-6-formylphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and other enzymes involved in drug metabolism. Additionally, it has been shown to inhibit the activity of certain proteins, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Furthermore, it has been shown to interact with certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 2-bromo-4-cyano-6-formylphenylacetate in laboratory experiments is its stability and non-toxic nature. Additionally, it is relatively easy to synthesize and manipulate in the laboratory. However, there are some limitations to using Ethyl 2-bromo-4-cyano-6-formylphenylacetate in laboratory experiments. For example, it is not always possible to predict the exact effects of Ethyl 2-bromo-4-cyano-6-formylphenylacetate on a given system, as the compound can interact with a variety of different proteins and enzymes. Additionally, the compound can be difficult to work with due to its low solubility in water.

Future Directions

The future of Ethyl 2-bromo-4-cyano-6-formylphenylacetate in scientific research is promising. It has already been used in a variety of studies, ranging from biochemistry and physiology to organic synthesis. Additionally, it has been used to study the effects of various compounds on the human body. In the future, it is likely that Ethyl 2-bromo-4-cyano-6-formylphenylacetate will continue to be used in a variety of studies, as it is a stable, non-toxic compound that is relatively easy to synthesize and manipulate in the laboratory. Additionally, it has a wide range of potential applications, such as enzyme inhibition and drug metabolism. Furthermore, it has been shown to interact with certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Finally, it is likely that new methods and techniques for using Ethyl 2-bromo-4-cyano-6-formylphenylacetate in scientific research will be developed in the future.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-formylphenylacetate has been used in a variety of scientific research applications. It has been used in studies of biochemistry and physiology, as well as organic synthesis. Additionally, it has been used in studies of enzyme inhibition and drug metabolism. It has also been used to study the effects of various compounds on the human body.

properties

IUPAC Name

ethyl 2-(2-bromo-4-cyano-6-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-10-9(7-15)3-8(6-14)4-11(10)13/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDOGZMRDBTPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-cyano-6-formylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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